molecular formula C18H26NO2+ B1678048 Pranolium CAS No. 50643-33-9

Pranolium

Cat. No.: B1678048
CAS No.: 50643-33-9
M. Wt: 288.4 g/mol
InChI Key: VOPWPUXOWBDNBN-UHFFFAOYSA-N
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Description

Historical Trajectory and Foundational Academic Studies of Pranolium

The initial academic interest in this compound stems from its relationship to propranolol (B1214883). This compound was first prepared by Lucchesi fishersci.ca. Early foundational studies explored its synthesis and pharmacological properties. For instance, research published in April 1990 detailed the synthesis of this compound and its optical isomers, alongside investigations into their pharmacological activities fishersci.ca. These studies aimed to understand how the quaternary modification of propranolol affected its biological interactions. Earlier work, such as a publication from March 1983 by Kopia, Eller, Patterson, et al. titled "this compound," also indicates foundational research into this compound conducted at institutions like the University of Michigan fishersci.se. This early academic exploration laid the groundwork for understanding this compound's chemical identity and its initial observed biological effects, highlighting its divergence in activity from propranolol despite their structural kinship fishersci.ca.

Evolution of Research Interests in this compound as a Model Compound

The lack of significant beta-adrenergic blocking activity in this compound, in contrast to propranolol, has been a primary driver for its use as a model compound in research fishersci.cawikipedia.org. This allows investigators to study biological effects that might be attributed to other properties of the molecule, independent of beta-receptor antagonism. Research has explored this compound's impact on myocardial injury during ischemia, noting its ability to reduce the extent of damage wikipedia.org. These protective effects are not attributed to beta-adrenergic blockade but may relate to its influence on oxygen consumption or myocardial membrane properties wikipedia.org.

This compound has also served as a model in studies investigating antiarrhythmic mechanisms. While lacking beta-blocking activity, it retains negative chronotropic, negative inotropic, and antiarrhythmic effects similar to both d- and l-propranolol wikipedia.org. Investigations have shown that this compound exhibits a use-dependent inhibitory action on the fast sodium channels in cardiac muscles, a characteristic shared with Class Ia antiarrhythmic drugs like quinidine (B1679956) and procainamide (B1213733) wikipedia.org. This positions this compound as a valuable tool for studying the interaction of compounds with cardiac ion channels in a research setting. Studies on the in vitro electrophysiological properties of this compound have also been conducted wikipedia.org. Furthermore, its effects have been examined in animal models, such as a canine model of sudden coronary death, where this compound was found to significantly increase survival wikipedia.org. These studies utilize this compound as a model to understand potential mechanisms relevant to cardiac function and pathology at a research level.

This compound's interaction with biological membranes has also been a subject of research. Studies have investigated its effect on reducing endotoxin (B1171834) binding to erythrocyte membranes in vitro fishersci.pt. This highlights its utility as a model compound for understanding how membrane-active agents interact with cellular structures.

Significance of this compound in Advanced Chemical and Biological Investigations (excluding clinical relevance)

This compound holds significance in advanced chemical and biological investigations primarily due to its distinct pharmacological profile compared to its structural precursor, propranolol. Chemically, the synthesis of this compound and its optical isomers provides avenues for exploring synthetic methodologies and the impact of stereochemistry on biological activity fishersci.ca.

In biological investigations, this compound serves as a probe to delineate specific molecular mechanisms. Its ability to influence myocardial properties and ion channels, such as the fast sodium channels, allows researchers to study cardiac electrophysiology and the effects of compounds on these critical components in a controlled research environment wikipedia.org. The observed reduction in endotoxin binding to erythrocyte membranes in the presence of this compound underscores its value in studies of membrane interactions and the potential biological consequences of such interactions fishersci.pt.

The research conducted using this compound in animal models, such as the canine model of sudden coronary death, contributes to the broader understanding of cardiovascular responses to certain compounds and potential therapeutic strategies at a preclinical level wikipedia.org. The study of related compounds, such as this compound iodide, also expands the scope of chemical and biological investigations by exploring how variations in the counterion can influence the properties and potential applications of quaternary ammonium (B1175870) compounds wikipedia.org. While specific detailed research findings for this compound iodide were not extensively available, its mention indicates ongoing exploration of related this compound structures in life sciences and medical technology research wikipedia.org. The collective body of research on this compound contributes valuable data to the understanding of structure-activity relationships, ion channel modulation, membrane interactions, and cardiovascular effects in non-clinical research settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50643-33-9

Molecular Formula

C18H26NO2+

Molecular Weight

288.4 g/mol

IUPAC Name

(2-hydroxy-3-naphthalen-1-yloxypropyl)-dimethyl-propan-2-ylazanium

InChI

InChI=1S/C18H26NO2/c1-14(2)19(3,4)12-16(20)13-21-18-11-7-9-15-8-5-6-10-17(15)18/h5-11,14,16,20H,12-13H2,1-4H3/q+1

InChI Key

VOPWPUXOWBDNBN-UHFFFAOYSA-N

SMILES

CC(C)[N+](C)(C)CC(COC1=CC=CC2=CC=CC=C21)O

Canonical SMILES

CC(C)[N+](C)(C)CC(COC1=CC=CC2=CC=CC=C21)O

Appearance

Solid powder

Other CAS No.

50643-33-9

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

38726-81-7 (iodide)
42879-47-0 (chloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

dimethylpropranolol
N,N-dimethyl-1-isopropylamino-3-(1-naphthyloxy)propan-2-ol
N,N-dimethylpropranolol
pranolium
pranolium chloride
pranolium iodide
pranolium iodide, (+-)-isomer
SC 27761
UM 272
UM-272

Origin of Product

United States

Synthetic Chemistry and Derivatization Strategies of Pranolium

Elucidation of Primary Synthetic Pathways for Pranolium Core Structure

This compound was first prepared by Lucchesi. researchgate.net The synthesis of this compound typically starts from propranolol (B1214883) derivatives. researchgate.netnih.gov Propranolol itself is a well-known compound, and its synthesis involves the reaction of 1-naphthol (B170400) with epichlorohydrin, followed by reaction with isopropylamine. This compound, being a quaternary dimethyl derivative of propranolol, is synthesized from corresponding propranolol derivatives. researchgate.nettaylorandfrancis.com One method involves the conversion of an antiarrhythmic agent into this compound chloride. research-solution.com

Methodologies for the Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives explores modifications to the core structure to potentially alter its properties.

Synthesis of Fluorinated this compound Derivatives

Research has involved the preparation of fluorinated analogs of propranolol and related steric congeners. researchgate.net These studies investigate the impact of fluorine substitution on the properties and metabolism of such compounds. A series of 1''-mono-, di-, and trifluorinated analogs of propranolol have been prepared. researchgate.net The extent of fluorination on the N-propyl entity in the propranolol structure has been shown to influence the catalytic efficiency of certain enzymes. researchgate.net

Preparation of Quaternary Ammonium (B1175870) Derivatives of this compound

This compound itself is a quaternary dimethyl derivative of propranolol. researchgate.nettaylorandfrancis.com The preparation of quaternary ammonium derivatives generally involves the alkylation of a tertiary amine with an alkyl halide. In the case of this compound, this involves the quaternization of the tertiary amine precursor derived from propranolol with methyl groups. researchgate.nettaylorandfrancis.com this compound iodide is a specific example of a this compound quaternary ammonium derivative, characterized by ammonium, dimethyl, and iodide components. ontosight.ai

Stereoselective Synthesis Approaches for this compound Enantiomers

The synthesis of this compound and its optical isomers starting from the corresponding propranolol derivatives has been described. researchgate.netnih.gov Stereoselective synthesis is preferred over resolution as it avoids discarding half the product. theswissbay.ch Achieving specific enantiomers can involve asymmetric synthesis or derivation with a chiral auxiliary, followed by separation of the resulting diastereomeric mixture and cleavage of the auxiliary group. googleapis.com Alternatively, for molecules with a basic functional group, diastereomeric salts can be formed with an appropriate optically-active acid and resolved, for example, by fractional crystallization. googleapis.com

Advanced Reaction Mechanisms and Conditions in this compound Chemical Modification

Detailed reaction mechanisms and conditions specific to advanced chemical modifications of this compound are not extensively detailed in the provided search results. However, general principles of organic synthesis, including alkylation for quaternary ammonium formation googleapis.com, and methodologies for introducing functional groups like fluorine researchgate.net, would be applicable. The synthesis of this compound from propranolol derivatives implies reactions involving the modification of the amine functionality to a quaternary ammonium salt. researchgate.nettaylorandfrancis.com Stereoselective approaches would involve controlling the formation of chiral centers during the synthesis. theswissbay.chgoogleapis.com

Chemical Reactivity and Transformation Mechanisms of Pranolium

Theoretical Frameworks for Understanding Pranolium Chemical Reactivity

Theoretical chemistry provides powerful tools to gain insights into the intrinsic reactivity of a molecule and predict its behavior in chemical reactions. Two prominent theoretical frameworks are Density Functional Theory (DFT) and the Activation Strain Model.

Application of Density Functional Theory (DFT) in Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational quantum mechanical method for investigating the electronic structure of atoms, molecules, and materials. fiveable.mewikipedia.org It offers a balance between accuracy and computational cost, making it valuable for studying properties like molecular structures and reaction mechanisms. fiveable.me DFT calculations are based on the electron density rather than complex wave functions. fiveable.mewikipedia.org By calculating the ground state energies of reactants, products, and transition states, DFT can provide valuable information about a chemical reaction, such as estimating the energy released or required for the reaction to occur. stackexchange.com DFT can also be used to map out the potential energy surface for a chemical reaction, providing insights into the reaction pathway. stackexchange.com

In the context of this compound, DFT could be applied to:

Calculate its optimized molecular structure and electronic properties.

Predict potential sites within the this compound molecule that are susceptible to chemical attack (e.g., electrophilic or nucleophilic sites) using reactivity descriptors like Fukui functions. routledge.comfrontiersin.orgscirp.orgfrontiersin.org

Model the energy profiles of potential reactions that this compound might undergo, such as reactions with common reagents or species encountered in its environment. stackexchange.comacs.org

Estimate activation energies for these reactions, which can help predict reaction rates. acs.org

While specific DFT data for this compound is not available, the general application of DFT involves solving the Kohn-Sham equation using approximate functionals to describe electron interactions. fiveable.mestackexchange.com The accuracy of the results depends on the chosen functional and basis set. fiveable.memdpi.com

Activation Strain Model for this compound Reaction Analysis

The Activation Strain Model (ASM), also known as the distortion/interaction model, is a computational tool used to analyze and understand the potential energy curves of a chemical reaction along a reaction coordinate. wikipedia.orgrsc.orgscispace.comresearchgate.net This model decomposes the energy barrier of a reaction into two main components: the strain energy of the reactant molecules as they distort to reach the transition state, and the interaction energy between these distorted molecules in the transition state. wikipedia.orgrsc.orgscispace.comresearchgate.net

Applying the ASM to a reaction involving this compound would involve:

Calculating the energy required to deform the this compound molecule (and any co-reactants) from their equilibrium geometries to the geometries they adopt in the transition state (strain energy). wikipedia.orgrsc.orgscispace.comresearchgate.net

Calculating the interaction energy between the distorted this compound molecule and its reaction partner(s) at the transition state. wikipedia.orgrsc.orgscispace.comresearchgate.net

The ASM helps to understand how the structural properties and rigidity of this compound influence the activation barrier of a reaction. rsc.orgscispace.com A higher strain energy to reach the transition state generally leads to a higher activation barrier and a slower reaction rate, while stronger stabilizing interactions in the transition state lower the barrier and increase the rate. rsc.orgresearchgate.net This model provides a way to gain deeper quantitative understanding of the physical factors controlling the reaction barrier. rsc.orgscispace.com

Investigation of Degradation Pathways of this compound in Chemical Systems

Chemical degradation refers to the breakdown of a compound through non-biological chemical reactions. For organic compounds like this compound, common degradation pathways include hydrolysis and oxidation. libretexts.orgslideshare.netpharmacy180.compharmaceutical-journal.comslideshare.net

Hydrolytic Transformation Studies

Hydrolysis is a chemical reaction in which a molecule is cleaved by the addition of water. libretexts.orgpharmaceutical-journal.comrsc.org This is a common degradation pathway for compounds containing functional groups such as esters, amides, lactams, lactones, and carbamates. libretexts.orgpharmacy180.compharmaceutical-journal.comrsc.org The rate of hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts (e.g., acids, bases, or metal ions). libretexts.orgpharmacy180.comrsc.org

To study the hydrolytic transformation of this compound, experimental investigations would typically involve:

Incubating this compound in aqueous solutions across a range of pH values and temperatures.

Monitoring the disappearance of the parent compound and the appearance of degradation products over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). mdpi.com

Identifying the structures of the hydrolysis products to elucidate the specific bonds cleaved in the this compound molecule.

Determining the kinetics of the hydrolysis reaction under different conditions to assess its susceptibility to hydrolytic degradation.

While specific data for this compound's hydrolytic degradation is not available, general hydrolytic pathways involve the nucleophilic attack of water on an electrophilic center in the molecule, leading to bond cleavage. pharmacy180.comfiveable.me The susceptibility of different functional groups to hydrolysis varies. pharmacy180.compharmaceutical-journal.com

Oxidative Decomposition Mechanisms

Oxidation is another significant chemical degradation pathway for organic compounds, involving the loss of electrons or the gain of oxygen. pharmacy180.compharmaceutical-journal.comslideshare.netnih.gov Oxidative decomposition can be initiated by various factors, including light, heat, and the presence of reactive oxygen species or metal ions. pharmaceutical-journal.com

Investigating the oxidative decomposition mechanisms of this compound would involve:

Exposing this compound to various oxidative conditions, such as different oxygen concentrations, temperatures, and light exposure.

Including potential catalysts or initiators of oxidation in the study.

Analyzing the degradation products formed using techniques like HPLC-MS to identify their structures. nih.gov

Proposing reaction mechanisms for the observed oxidative transformations based on the identified products and known oxidation chemistry.

Oxidation mechanisms can be complex and often involve free radical intermediates. pharmacy180.com Common oxidative transformations include the formation of hydroperoxides, epoxides, and carbonyl compounds. pharmacy180.com The susceptibility of a compound to oxidation depends on its chemical structure and the presence of easily oxidizable functional groups. pharmacy180.com While specific oxidative decomposition mechanisms for this compound are not detailed in the available literature, studies on other compounds highlight the importance of understanding the sources of reactive oxygen species and the influence of excipients or environmental factors on oxidation rates. nih.govosti.govnih.govresearchgate.netacs.org

Enzymatic Biotransformation Mechanisms of this compound in In Vitro Systems

Biotransformation refers to the chemical modification of a compound by living organisms or enzymes. In vitro enzymatic biotransformation studies are conducted to understand how enzymes, particularly those involved in metabolism, might transform a compound. nih.govsciepublish.comnih.govmdpi.com These studies are often performed using enzyme preparations such as liver microsomes, S9 fractions, or isolated enzymes. nih.govmdpi.comresearchgate.net

For this compound, in vitro enzymatic biotransformation studies would aim to:

Identify the specific enzymes or enzyme classes that are capable of metabolizing this compound. Common enzymes involved in the biotransformation of xenobiotics include cytochrome P450 enzymes (CYPs), esterases, and hydrolases. nih.govmdpi.comresearchgate.net

Determine the metabolic pathways and identify the structures of the resulting metabolites. This often involves incubating this compound with enzyme preparations and analyzing the reaction mixture using techniques like LC-MS. nih.govcore.ac.uk

Characterize the kinetics of the enzymatic reactions to understand the rate at which this compound is transformed by specific enzymes.

While specific in vitro enzymatic biotransformation data for this compound is not available, studies on other compounds demonstrate that enzymes can catalyze various reactions, including oxidation (often by CYPs), hydrolysis (by esterases or hydrolases), and conjugation reactions. nih.govmdpi.comresearchgate.netresearchgate.net In vitro systems allow for controlled investigation of these processes, although they may not fully replicate the complexity of in vivo metabolism. acs.org

Illustrative Data Table Structure (No specific data for this compound available)

Since specific research findings and data tables for this compound are not available, the following table illustrates the type of data that would be presented in a study on the hydrolytic degradation of a chemical compound.

pHTemperature (°C)Time Point (hours)Remaining Parent Compound (%)Degradation Product A (%)Degradation Product B (%)
2.037010000
2.0372485105
7.437010000
7.437249811
10.037010000
10.03724602515

Note: This table presents hypothetical data to illustrate the format and types of measurements typically included in hydrolytic degradation studies. Specific data for this compound is not available.

Similarly, for enzymatic biotransformation studies, a table might show the percentage of parent compound remaining and the formation of metabolites over time when incubated with specific enzymes or enzyme preparations.

Characterization of N-Dealkylation Pathways

N-dealkylation is a common metabolic transformation for compounds containing alkylamino moieties, particularly tertiary amines like the dimethylamino group present in this compound encyclopedia.pubmdpi.comnih.gov. This process typically involves the oxidative removal of an alkyl group from a nitrogen atom. Mechanistically, cytochrome P450 enzymes are often the primary catalysts for N-dealkylation encyclopedia.pubmdpi.comku.edunih.gov. The proposed mechanism generally involves the hydroxylation of the alpha-carbon atom (the carbon directly attached to the nitrogen) of the alkyl group encyclopedia.pubmdpi.com. The resulting intermediate, an alpha-hydroxyalkylamine, is often unstable and undergoes spontaneous cleavage to yield the dealkylated amine and a corresponding aldehyde (e.g., formaldehyde (B43269) from a methyl group) encyclopedia.pubmdpi.com.

While N-dealkylation is a likely metabolic pathway for this compound given its structure, detailed research findings specifically characterizing the N-dealkylation pathways of this compound, including the specific enzymes involved or quantitative data on metabolite formation rates, were not available in the consulted literature.

Analysis of Aromatic Hydroxylation Processes

Aromatic hydroxylation involves the enzymatic introduction of a hydroxyl group onto an aromatic ring system uomustansiriyah.edu.iqlibretexts.org. For this compound, the naphthalene (B1677914) ring is the primary aromatic moiety susceptible to this transformation ontosight.ai. Aromatic hydroxylation of drug molecules is frequently catalyzed by cytochrome P450 enzymes nih.govuomustansiriyah.edu.iq. The mechanism often proceeds through the formation of an epoxide intermediate, known as an arene oxide nih.govuomustansiriyah.edu.iquu.nl. This epoxide can then rearrange to form the hydroxylated product (a phenol) uomustansiriyah.edu.iq. Substituents on the aromatic ring can influence the regioselectivity and rate of hydroxylation uomustansiriyah.edu.iq.

The identification of 1-naphthol (B170400) as a major metabolite of this compound indicates that the naphthalene ring system undergoes significant metabolic alteration, potentially including aromatic hydroxylation or cleavage of the ether linkage connected to the hydroxylated propyl chain researchgate.net. However, specific details regarding the sites of aromatic hydroxylation on the naphthalene ring of this compound, the enzymes responsible, or detailed mechanistic studies for this compound were not found in the available search results.

Molecular Interactions and Binding Dynamics of Pranolium

Ligand-Target Recognition Profiling in Molecular Model Systems

Currently, specific studies detailing ligand-target recognition profiling of Pranolium in molecular model systems are not extensively available in the public scientific literature. This type of analysis, which is crucial for a comprehensive understanding of a compound's selectivity and binding profile across a range of biological targets, has yet to be widely reported for this compound.

Enzyme-Pranolium Binding Kinetics and Thermodynamics in Recombinant Systems

Detailed investigations into the binding kinetics and thermodynamics of this compound with specific enzymes in recombinant systems are not well-documented in publicly accessible research. While the inhibition of enzyme activity is a key area of pharmacological research, specific data on the kinetic parameters (such as K_i, K_d, k_on, and k_off) and thermodynamic properties (including ΔG, ΔH, and ΔS) of this compound's interaction with purified enzymes are limited.

Competitive inhibition occurs when an inhibitor molecule, which often resembles the substrate, binds to the active site of an enzyme and prevents the substrate from binding. wikipedia.orgbritannica.com This form of inhibition can typically be overcome by increasing the concentration of the substrate. wikipedia.org At present, there is a lack of specific studies in the available literature that demonstrate or quantify a competitive inhibition mechanism for this compound with any particular enzyme.

Non-competitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site, known as an allosteric site. wikipedia.org This binding event reduces the enzyme's activity, and it cannot be overcome by increasing the substrate concentration. wikipedia.org Uncompetitive inhibition is a rarer form where the inhibitor binds only to the enzyme-substrate complex. wikipedia.orgyoutube.com As with competitive inhibition, specific research detailing this compound's action through non-competitive or uncompetitive modalities is not currently available.

Modulation of Ion Channel Activity at the Cellular and Molecular Level

This compound has been shown to modulate the activity of certain ion channels, particularly in cardiac muscle cells.

The primary mechanism of action for this compound in cardiac tissue appears to be the blockade of fast sodium channels. nih.gov In studies using isolated guinea-pig ventricular papillary muscles, this compound induced a dose- and use-dependent block of these channels. nih.gov This suggests that the drug's inhibitory action is more pronounced at higher frequencies of cardiac stimulation. nih.gov

Key findings on the effects of this compound on fast sodium channels are summarized in the table below.

ParameterObservationConcentration of this compound
Vmax of the action potential Dose-dependent decrease10⁻⁵ to 3 x 10⁻⁴ M
Action potential amplitude Slight decrease3 x 10⁻⁴ M
Resting potential No effectNot specified
Action potential duration No effectNot specified
Use-dependent block Exponential decline in VmaxStimuli rates > 0.1 Hz
Onset rate of block 0.13-0.28 per action potentialNot specified
Recovery from block (offset) Time constant of 7.1 to 7.3 secondsNot specified

This data is based on studies of guinea-pig ventricular muscles. nih.gov

In addition to its effects on sodium channels, this compound has been observed to influence calcium regulating mechanisms in cardiac muscle cells. nih.gov A study on isolated rabbit cardiac microsomes found that this compound at a concentration of 1.3 mM significantly reduced both the rate and the maximum amount of calcium accumulated. nih.gov This suggests an interaction with the cellular machinery responsible for calcium handling, which is critical for excitation-contraction coupling in the heart. nih.govnews-medical.netnih.gov

The table below details the observed effects of this compound on calcium accumulation in cardiac microsomes.

SystemParameterEffect of this compound (1.3 mM)
Isolated Rabbit Cardiac Microsomes Rate of ⁴⁵CaCl₂ accumulationSignificantly decreased
Maximum amount of ⁴⁵CaCl₂ accumulatedSignificantly decreased

This data highlights this compound's impact on in vitro calcium regulating mechanisms. nih.gov

Membrane Interaction Studies of this compound in Isolated Biological Membranes

Structure Activity Relationship Sar Studies for Pranolium Analogues

Elucidating Molecular Determinants of In Vitro Biological Activity (e.g., enzyme inhibition, ion channel modulation)

Elucidating the molecular determinants of in vitro biological activity for Pranolium analogues involves understanding how specific structural features interact with biological targets such as enzymes or ion channels. While this compound is primarily known for its activity at beta-adrenergic receptors, which are G protein-coupled receptors, SAR studies can also explore potential interactions with other biological macromolecules.

In the broader field of medicinal chemistry, in vitro assays are routinely used to measure the potency and efficacy of compounds against isolated enzymes or ion channels nih.govmdpi.com. By synthesizing and testing a series of analogues with systematic structural variations, researchers can identify which parts of the molecule are essential for activity, which contribute to binding affinity, and which influence the type of response (e.g., activation or inhibition) scribd.comelifesciences.org. For instance, modifications to the naphthalene (B1677914) ring, the propanolamine (B44665) linker, or the dimethylamino group in this compound could be investigated for their impact on activity at various targets.

However, based on the available search results, detailed in vitro SAR studies specifically focused on the enzyme inhibition or ion channel modulation properties of this compound analogues are not extensively documented. Research on other compound classes demonstrates the principles applied. For example, SAR studies have been used to identify structural features responsible for the inhibition of enzymes like COX-2 or SARS-CoV-2 proteases, or the modulation of ion channels like TRPM8 mdpi.comcam.ac.ukresearchgate.net. These studies often involve synthesizing a library of analogues and evaluating their activity in biochemical or electrophysiological assays. The data generated from such studies, such as IC50 values for enzyme inhibition or changes in ion channel current, are then correlated with structural variations to build an SAR model.

While this compound is known to be metabolized, notably by enzymes like CYP2D6, SAR in the context of metabolism focuses on structural features affecting the rate and pathways of biotransformation rather than direct enzyme inhibition as a primary therapeutic mechanism nih.gov.

Influence of Stereochemistry on Molecular Recognition and Functional Response

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in molecular recognition and biological activity nih.govuou.ac.inmdpi.comnih.govnih.gov. Many biological targets, including receptors, enzymes, and ion channels, are chiral and can interact differently with the various stereoisomers of a chiral compound nih.govmdpi.comnih.gov. This compound, having a chiral center at the carbon bearing the hydroxyl group, exists as enantiomers.

The distinct biological effects of stereoisomers arise from the specific fit and interactions within the chiral binding site of the target molecule nih.govmdpi.com. One enantiomer may fit snugly and interact effectively, leading to a strong biological response, while the other may fit poorly or interact differently, resulting in reduced, different, or even opposite activity, or potentially leading to adverse effects nih.govnih.gov.

Studies on other chiral drugs have clearly demonstrated the profound influence of stereochemistry on target binding affinity, efficacy, metabolism, and transport nih.govmdpi.com. For instance, the stereochemistry of compounds targeting voltage-gated calcium channels or certain enzymes has been shown to be a crucial determinant of their activity mdpi.com.

Although the importance of stereochemistry in drug action is well-established, specific detailed research on the influence of stereochemistry on the in vitro biological activity (such as enzyme inhibition or ion channel modulation) of this compound enantiomers or its chiral analogues is not prominently featured in the consulted literature. However, given that this compound is a beta-blocker and beta-adrenergic receptors are chiral, it is highly probable that the stereochemistry at the chiral center significantly influences its binding and activity at these receptors, a common phenomenon among chiral beta-blockers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity elifesciences.org. By quantifying molecular descriptors (e.g., physicochemical properties, electronic parameters, steric features) and correlating them with biological data (e.g., IC50, EC50, binding affinity), QSAR models can predict the activity of new, untested compounds and provide insights into the structural requirements for optimal activity elifesciences.org.

Common molecular descriptors used in QSAR studies include lipophilicity (often expressed as logP or logD), electronic parameters (e.g., Hammett constants), and steric descriptors (e.g., Taft steric constants or molecular volume) elifesciences.org. These descriptors capture different aspects of how a molecule might interact with its biological target and navigate biological systems.

QSAR modeling can be applied to various types of biological activities, including enzyme inhibition and ion channel modulation nih.gov. By building a QSAR model based on a dataset of this compound analogues with known in vitro activity, researchers could potentially predict the activity of novel designed analogues before synthesis and testing, thus streamlining the drug discovery process.

While QSAR is a widely used tool in medicinal chemistry and has been applied to various drug classes and biological targets, including studies related to CYP2D6 binding and skin permeability, specific published QSAR models developed explicitly for predicting the in vitro enzyme inhibition or ion channel modulation activity of this compound derivatives were not extensively found in the provided search results ctdbase.orgnih.gov. General QSAR principles, such as the importance of lipophilicity and amine basicity for interactions with certain enzymes like CYP2D6, have been discussed in the context of structurally diverse ligands, which could potentially include insights relevant to this compound's metabolic profile nih.gov. However, a dedicated QSAR analysis focused on predicting the primary in vitro biological activity of this compound analogues at specific enzymes or ion channels was not readily apparent.

Advanced Spectroscopic and Analytical Characterization of Pranolium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. The chemical environment of each nucleus influences its resonance frequency (chemical shift), while interactions with neighboring nuclei lead to splitting of signals (coupling constants).

Mass Spectrometry (MS) for Pranolium Identification and Metabolite Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragments. It is a highly sensitive technique often coupled with chromatographic methods like Liquid Chromatography (LC-MS) for the analysis of complex mixtures. MS plays a crucial role in identifying this compound and analyzing its metabolites.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, typically with mass errors in the low parts per million (ppm). This high accuracy allows for the determination of the elemental composition of an ion. For this compound, HRMS of the molecular ion (or a characteristic adduct) would provide a precise m/z value that can be used to confirm its molecular formula (C₁₈H₂₆NO₂⁺ for the cation). This is particularly important for distinguishing between compounds with similar nominal masses.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, typically including fragmentation of a selected precursor ion and mass analysis of the resulting fragment ions. This technique provides structural information by breaking down the molecule into smaller, characteristic fragments.

In an MS/MS experiment, a precursor ion of this compound would be selected and subjected to fragmentation (e.g., by collision-induced dissociation, CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum. The pattern of fragment ions is characteristic of the molecule's structure, as bonds break in predictable ways depending on the functional groups present. By analyzing the m/z values and relative abundances of the fragment ions, it is possible to deduce the substructures within the molecule and confirm the connectivity of atoms.

For this compound, fragmentation in MS/MS could yield ions corresponding to the loss of the isopropyl group, the dimethylamino group, the hydroxyl group, or cleavage within the propanolamine (B44665) linker or the naphthalene (B1677914) ring system. Analysis of these fragmentation pathways helps confirm the presence and arrangement of these structural features.

MS/MS is also invaluable for identifying and characterizing metabolites of this compound. Metabolites are often present at lower concentrations than the parent compound, and MS/MS allows for their targeted detection and structural analysis based on their unique fragmentation patterns. One study indicated that this compound is extensively metabolized, with 1-naphthol (B170400) identified as a major metabolite, and this analysis involved mass spectral characteristics. The fragmentation pattern of a metabolite can provide clues about the site of metabolic transformation (e.g., hydroxylation, dealkylation, conjugation) by revealing differences compared to the fragmentation of the parent compound.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules, providing information about the functional groups present and, in some cases, molecular conformation and intermolecular interactions. These techniques are often considered complementary, as different molecular vibrations may be active in IR and Raman spectroscopy.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber (cm⁻¹). Specific functional groups within a molecule absorb IR radiation at characteristic frequencies, corresponding to vibrational modes such as stretching and bending of bonds. An IR spectrum displays a series of absorption bands, creating a "fingerprint" that can be used to identify the functional groups present. For this compound, characteristic IR absorption bands would be expected for the O-H stretching vibration (alcohol), C-H stretching vibrations (aromatic and aliphatic), C-O stretching vibrations (ether and alcohol), and C=C stretching vibrations (aromatic ring). The region below 1500 cm⁻¹ is often referred to as the fingerprint region and contains a complex pattern of bands that is unique to each molecule, aiding in identification.

Raman Spectroscopy: Raman spectroscopy is a scattering technique that measures the inelastic scattering of monochromatic light (typically from a laser) by a sample. Similar to IR, Raman spectroscopy provides information about the vibrational modes of a molecule. However, the selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations that are IR-active may be Raman-inactive, and vice versa. Raman spectroscopy is particularly sensitive to vibrations involving nonpolar bonds and symmetric stretches. For this compound, Raman bands corresponding to vibrations of the aromatic rings and the aliphatic chains would be expected. Raman spectroscopy can be useful for analyzing samples in aqueous solutions, where IR absorption by water is strong.

Both IR and Raman spectroscopy provide valuable complementary information for confirming the presence of key functional groups in this compound and can contribute to understanding its solid-state form and potential interactions. While specific IR or Raman spectra for this compound were not detailed in the search results, these techniques are standard for the spectroscopic characterization of organic compounds.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for probing the electronic structure of molecules through the analysis of electronic transitions. This method involves measuring the absorption or emission of light by a sample as a function of wavelength bspublications.netbbec.ac.in. The UV region typically ranges from 190-380 nm, while the visible region spans 380-790 nm bspublications.net. Absorption of UV-Vis light corresponds to the excitation of outer electrons within a molecule, promoting them from a ground state to a higher energy excited state bspublications.netbbec.ac.inup.ac.za.

The UV-Vis spectrum of a compound is characteristic of its molecular nature and is highly dependent on the configuration of double bonds and aromatic systems (pi electrons) within its structure bspublications.netbbec.ac.in. Electronic transitions such as σ → σ, n → σ, π → π, and n → π can occur upon absorption of UV-Vis radiation, with the energy required for these transitions dictating the wavelengths at which absorption occurs bbec.ac.in. For molecules containing aromatic rings, like the naphthalene moiety present in this compound's structure (related to propranolol) uni.luctdbase.org, π → π* transitions are typically observed up.ac.za. The position and intensity of absorption bands in the UV-Vis spectrum can provide insights into the extent of conjugation and the presence of specific chromophores within the this compound molecule bspublications.netumn.edu.

Chromatographic Techniques for this compound Isolation, Purity Assessment, and Quantitative Analysis (e.g., High-Pressure Liquid Chromatography (HPLC))

Chromatographic techniques, particularly High-Pressure Liquid Chromatography (HPLC), are indispensable tools for the isolation, purity assessment, and quantitative analysis of chemical compounds like this compound ctdbase.orgmtoz-biolabs.com. HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase jasco-global.com.

For this compound, HPLC could be employed for several purposes. Isolation of this compound from synthesis mixtures or biological samples would involve optimizing stationary and mobile phases to achieve effective separation from impurities and other components mtoz-biolabs.comnih.gov. Purity assessment is typically performed by analyzing the chromatogram to determine the number and relative areas of peaks. A high-purity sample would ideally show a single main peak corresponding to this compound, with minimal or no peaks from impurities researchgate.netmdpi.com. Quantitative analysis of this compound involves establishing a relationship between the concentration of the compound and the response of a detector (e.g., UV detector) mtoz-biolabs.comjasco-global.com. This is commonly achieved using calibration curves generated from analyzing solutions of known this compound concentrations jasco-global.comresearchgate.net. The concentration of this compound in an unknown sample can then be determined by comparing its peak area or height to the calibration curve jasco-global.comresearchgate.net.

While detailed HPLC parameters specifically for this compound were not found, studies on structurally related compounds like propranolol (B1214883) highlight the applicability of HPLC for their analysis in various matrices researchgate.netresearchgate.net. Method development for this compound would involve selecting an appropriate column (e.g., reversed-phase) and mobile phase composition (buffers and organic solvents) to achieve optimal resolution, peak shape, and sensitivity mtoz-biolabs.com. Detection is often performed using UV detectors, which can identify compounds with chromophores that absorb in the UV-Vis range mtoz-biolabs.com. Fluorescence detection can offer increased sensitivity for compounds that exhibit fluorescence mtoz-biolabs.com.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis

Chiroptical spectroscopy, such as Circular Dichroism (CD), is a powerful technique for analyzing the stereochemical properties of chiral molecules chiralabsxl.comjascoinc.com. CD measures the differential absorption of left and right circularly polarized light by a substance jascoinc.combhu.ac.innih.gov. A CD signal is observed only for optically active (chiral) materials jascoinc.comnih.gov.

While specific CD data for this compound was not identified in the search results, the principles of CD spectroscopy are directly applicable to its stereochemical characterization. CD is particularly useful for molecules containing chromophores in the vicinity of a chiral center, as the interaction between the chromophore and the chiral environment gives rise to the observed CD signals (Cotton effect) jascoinc.combhu.ac.in. Vibrational Circular Dichroism (VCD), a related technique, can also be used for determining the absolute stereochemical configuration of molecules in solution by examining the differential absorption of circularly polarized infrared light bruker.com.

Computational and Theoretical Chemistry Approaches for Pranolium Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental tools for studying the electronic structure and predicting the reactivity of molecules. pennylane.ai These methods aim to solve the Schrödinger equation for a given molecular system, providing information about energy levels, charge distribution, and molecular orbitals. youtube.com

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data in their core formulation. stackexchange.com These methods aim for high accuracy by considering all electrons and calculating all necessary integrals. stackexchange.com While computationally demanding, especially for larger molecules, ab initio methods can provide reliable predictions of molecular properties and reaction pathways. youtube.comcuni.cz In the context of Pranolium, ab initio calculations could be employed to precisely determine its electronic structure, bond energies, and potential energy surfaces, offering a detailed understanding at the atomic level.

Application of Density Functional Theory (DFT) in Molecular Property Calculations

Density Functional Theory (DFT) is a widely used quantum chemical method that focuses on the electron density of a system rather than the many-electron wavefunction. stackexchange.com DFT offers a balance between computational cost and accuracy, making it suitable for studying larger molecules. youtube.com DFT calculations can be applied to this compound to determine various molecular properties, including optimized geometries, vibrational frequencies, and electronic properties such as molecular electrostatic potential and frontier molecular orbitals. ontosight.airesearchgate.netctdbase.orguomustansiriyah.edu.iq These properties are crucial for understanding the molecule's behavior and its potential interactions. For instance, DFT studies have been utilized to calculate pKa values of related compounds, highlighting the importance of amine basicity in metabolic processes. researchgate.net

Semi-Empirical Methods and Molecular Orbital Analysis

Semi-empirical methods are a simplified form of Hartree-Fock calculations that use empirical parameters to approximate some of the computationally expensive integrals. uomustansiriyah.edu.iqgaussian.comwikipedia.org This approach significantly reduces the computational cost, allowing for the study of larger molecular systems or the rapid screening of numerous compounds. uomustansiriyah.edu.iqwikipedia.org While generally less accurate than ab initio or high-level DFT methods, semi-empirical methods can still provide valuable insights into molecular properties and electronic structure, including molecular orbital analysis. uomustansiriyah.edu.iq Analysis of molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can help predict a molecule's reactivity by indicating potential sites for electrophilic or nucleophilic attack. uomustansiriyah.edu.iq Different semi-empirical methods, such as AM1 and PM3, employ varying parameterizations and approximations. gaussian.comuni-muenchen.de

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems by solving Newton's equations of motion for each atom. nih.govresearchgate.net MD simulations provide insights into the dynamic aspects of molecules, including conformational changes, flexibility, and interactions with their environment, such as solvents or proteins. nih.govwustl.edu For this compound, MD simulations could be used to explore its conformational landscape in different environments, understand how its structure changes over time, and investigate its binding dynamics with potential target molecules. gaussian.com These simulations can reveal preferred conformations and the stability of molecular complexes.

Molecular Docking and Structure-Based Virtual Screening Methodologies for this compound Ligands

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (such as this compound) when it binds to a specific receptor or protein. youtube.comnih.gov This method estimates the binding affinity between the ligand and the receptor based on scoring functions. youtube.com Structure-based virtual screening involves docking a library of compounds to a target protein structure to identify potential binders. youtube.comresearchgate.net this compound has been included in virtual screening studies, where its docking score has been evaluated against potential protein targets. researchgate.net These methodologies are valuable in the early stages of drug discovery for identifying potential interactions and prioritizing compounds for further investigation.

A virtual screening study evaluating compounds against KIF2C, a potential therapeutic target for glioma, included this compound. researchgate.net The study utilized structure-based virtual screening and molecular docking approaches. researchgate.net this compound was among the compounds screened, and its docking energy was reported. researchgate.net

Here is a sample data table from a virtual screening study that included this compound:

S. No.CompoundEnergy (kcal/mol)
23This compound-8.1
.........

Note: This table is a partial representation based on search result researchgate.net and is included for illustrative purposes of data presentation in virtual screening studies.

Predictive Modeling of this compound Chemical Reactivity and Enzymatic Fate

Predictive modeling of chemical reactivity aims to forecast how a molecule will behave in various chemical environments, including its potential reaction pathways and stability. nih.govrsc.org For this compound, this could involve predicting its susceptibility to different types of chemical reactions, such as oxidation, hydrolysis, or conjugation. Computational methods, including quantum chemistry and machine learning, are increasingly used for these predictions. nih.govrsc.orgmit.edu

The enzymatic fate of a compound refers to how it is metabolized by enzymes in biological systems. nih.gov Predicting enzymatic fate is crucial for understanding a compound's pharmacokinetics. For this compound, predictive modeling could involve assessing its likelihood of being metabolized by specific enzyme systems, such as cytochrome P450 enzymes, which are known to metabolize compounds with basic nitrogen atoms. researchgate.net Studies on related compounds like propranolol (B1214883) have utilized computational chemistry to understand metabolic pathways and enzyme interactions. researchgate.net this compound itself has been observed to be extensively metabolized, with 1-naphthol (B170400) identified as a major metabolite. researchgate.net Predictive models could potentially forecast the sites of metabolism and the resulting metabolites, providing insights into its biotransformation.

Analytical Method Development and Validation for Pranolium Research

Development of Quantitative Analytical Methods for Pranolium in Research Samples

Quantitative analytical methods are fundamental in research to determine the amount or concentration of a specific substance in a sample questionpro.com. For a compound like this compound, the development of such methods is critical for various research applications, including studies in animal models researchgate.net. The process involves selecting appropriate analytical techniques, optimizing parameters, and ensuring the method is suitable for the specific research matrix (e.g., biological fluids, tissue extracts, or in vitro solutions).

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of pharmaceutical compounds due to its high resolution, reproducibility, and ability to separate complex mixtures ijpsjournal.com. Reverse-phase HPLC (RP-HPLC), for instance, has been successfully developed and validated for the simultaneous estimation of multiple active pharmaceutical ingredients in formulations ijpsjournal.comnih.gov. While specific details on the development of quantitative methods solely for this compound in research samples were not extensively detailed in the search results, the principles of analytical method development, particularly using techniques like HPLC, are broadly applicable. This involves defining the analytical procedure, identifying critical parameters, and optimizing conditions to achieve desired performance characteristics jddtonline.infojournaljpri.com.

Quantitative research methods, in general, involve the collection and analysis of numerical data to uncover trends, calculate averages, evaluate relationships, and derive insights questionpro.comresearchgate.net. This approach is valuable in both experimental and social research and relies on statistical analysis to determine significant findings questionpro.com.

Method Validation Parameters for this compound Analytical Assays

Method validation is a critical step after method development, ensuring that an analytical procedure is suitable for its intended use and will consistently provide accurate and reliable results jddtonline.infoglobalresearchonline.netelementlabsolutions.comlabmanager.com. The parameters evaluated during method validation are typically based on guidelines from regulatory bodies such as the ICH (International Conference on Harmonisation) ijpsjournal.comjddtonline.infoglobalresearchonline.netich.org. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected in the sample matrix, such as impurities, degradation products, or matrix components jddtonline.infoglobalresearchonline.netelementlabsolutions.comlabmanager.comich.orgeuropeanpharmaceuticalreview.com.

Accuracy: The closeness of test results obtained by the method to the true value or an accepted reference value jddtonline.infoglobalresearchonline.netelementlabsolutions.comlabmanager.comich.orgeuropeanpharmaceuticalreview.com. Accuracy is often reported as percent recovery ich.org.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samples of a homogeneous sample jddtonline.infoglobalresearchonline.netelementlabsolutions.comlabmanager.comich.orgeuropeanpharmaceuticalreview.com. Precision can be assessed as repeatability (within a short interval under the same conditions) and intermediate precision (within the same laboratory over time) ich.org.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a specified range jddtonline.infoglobalresearchonline.netelementlabsolutions.comich.orgeuropeanpharmaceuticalreview.com.

Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity globalresearchonline.netich.orgeuropeanpharmaceuticalreview.com.

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected, though not necessarily quantified globalresearchonline.netich.orgeuropeanpharmaceuticalreview.com.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy globalresearchonline.netich.orgeuropeanpharmaceuticalreview.com.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage jddtonline.infoglobalresearchonline.netelementlabsolutions.comich.orgeuropeanpharmaceuticalreview.com. Parameters that might be varied include mobile phase composition, flow rate, and temperature globalresearchonline.netelementlabsolutions.comeuropeanpharmaceuticalreview.com.

Validated methods are essential for generating credible data to support research findings and potential regulatory submissions labmanager.com.

Application of Bioanalytical Techniques in In Vitro and Animal Studies (e.g., enzyme activity assays)

Bioanalytical techniques are crucial for studying the behavior of compounds like this compound in biological systems, both in vitro and in animal studies infinixbio.com. These techniques are used to evaluate pharmacokinetic (PK) and pharmacodynamic (PD) properties infinixbio.com. While specific bioanalytical methods for this compound were not detailed in the search results, the application of these techniques in research involving similar compounds and in general drug development provides relevant context.

In vitro assays are commonly used to assess PK and PD properties early in the research process infinixbio.comnih.gov. These can include absorption, distribution, metabolism, and excretion (ADME) assays, as well as receptor binding assays infinixbio.com. Enzyme activity assays are a specific type of bioanalytical technique used to measure the activity of enzymes, which can be relevant for understanding how a compound interacts with or is metabolized by enzymes nih.govresearcherslinks.comnih.gov. For example, enzyme assays are used in the study of enzyme inhibitors nih.gov or to measure the activity of enzymes involved in metabolic processes nih.govresearcherslinks.com. Various methods exist for enzyme activity assays, depending on the specific enzyme and reaction being studied, including spectrophotometric or titrimetric methods nih.govresearcherslinks.com.

Animal studies are also integral to preclinical research to predict drug behavior in humans infinixbio.compharmaron.com. Bioanalytical methods are applied in animal studies to measure drug concentrations in biological matrices and correlate them with observed effects infinixbio.compharmaron.com. Techniques such as HPLC coupled with mass spectrometry (MS) are often used for their sensitivity and selectivity in analyzing biological samples europeanpharmaceuticalreview.com. While animal models are valuable, there is an increasing focus on developing and utilizing New Approach Methodologies (NAMs), including advanced in vitro human-based systems and in silico modeling, to reduce reliance on animal testing and improve the predictive relevance of preclinical data wikipedia.orgfda.gov. Organ-on-a-chip systems, for instance, aim to mimic human physiological environments for drug screening wikipedia.orgfda.gov.

In the context of this compound, which has been studied for its antiarrhythmic effects in animal models researchgate.netpsu.edu, bioanalytical techniques would be essential for determining its concentration in biological fluids and tissues, assessing its metabolic fate, and potentially investigating its interaction with relevant enzymes involved in cardiac function or drug metabolism.

Review and Synthesis of Existing Academic Literature on Pranolium

Comprehensive Bibliometric Analysis of Pranolium Research

A comprehensive bibliometric analysis of research dedicated to this compound is challenging due to the sparse volume of publications on the compound. The foundational and seemingly sole piece of dedicated research identified in academic databases is a 1990 article published in the journal Pharmazie, titled "[Synthesis and pharmacologic properties of this compound and its optical isomers]" nih.gov. This study stands as the primary source of information regarding the synthesis and initial pharmacological characterization of this compound.

An extensive search for subsequent research and citations of this key paper reveals a significant lack of follow-up studies. This scarcity of literature indicates that this compound has not been a focus of extensive research in the decades following its initial description. Therefore, a traditional bibliometric analysis, which would typically involve mapping citation networks, identifying key authors and institutions, and analyzing keyword trends, is not feasible. The most significant finding of this analysis is the profound lack of scholarly interest and publication on this compound, rendering it an obscure compound within the broader field of medicinal chemistry.

Interactive Table: Chemical Identifiers for this compound Below is a table of various chemical and database identifiers for this compound, compiled from available chemical databases.

Identifier TypeIdentifier
IUPAC Name2-Hydroxy-N,N-dimethyl-N-(propan-2-yl)-3-(naphthalen-1-yloxy)propan-1-aminium
CAS Number50643-33-9
PubChem CID38089
ChEMBL IDCHEMBL1710851
UNII74H68X6IUL
DSSTox Substance IDDTXSID0048422

Data sourced from PubChem. nih.gov

Identification of Research Gaps and Unexplored Chemical Questions

The limited body of research on this compound presents numerous and significant research gaps. The primary and most overarching gap is the near-complete absence of investigation into the compound following its initial synthesis and characterization. This void in the scientific literature gives rise to a multitude of unexplored chemical and pharmacological questions.

Key research gaps include:

Mechanism of Antiarrhythmic Action: The 1990 study noted that this compound exhibits antiarrhythmic properties similar to its parent compound, propranolol (B1214883), but without beta-receptor-blocking activity nih.gov. The precise mechanism by which this compound exerts its antiarrhythmic effects remains uninvestigated.

Stereospecific Activity: While the original study synthesized and tested optical isomers of this compound, it reported no significant differences in their pharmacological action nih.gov. A more detailed investigation using modern analytical and pharmacological techniques could reveal subtle but important stereospecific differences in activity or metabolism.

Pharmacokinetic Profile: There is no available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any biological system.

Synthesis of Analogues: The chemical structure of this compound offers numerous possibilities for the synthesis of analogues with potentially enhanced or more specific activities. Research into structure-activity relationships (SAR) is entirely absent.

Potential Therapeutic Applications: Beyond the initial observation of antiarrhythmic action, no other potential therapeutic uses for this compound have been explored.

Synthesis of Key Findings and Methodological Advancements in this compound Chemistry

The key findings in the chemistry of this compound are confined to the seminal 1990 study. Methodologically, there have been no apparent advancements in the synthesis or analysis of this compound since this publication.

Key Research Findings:

Synthesis: this compound and its optical isomers are synthesized from the corresponding propranolol derivatives nih.gov. This process involves the quaternization of the secondary amine in propranolol to a quaternary ammonium (B1175870) salt.

Pharmacological Properties: Unlike its precursor propranolol, this compound does not possess beta-receptor-blocking activity or local anesthetic properties nih.gov.

Antiarrhythmic Action: Despite the absence of beta-blocking effects, this compound retains the same antiarrhythmic action as propranolol nih.gov.

The table below provides a comparative summary of the known properties of this compound and its parent compound, Propranolol.

Interactive Table: Comparison of this compound and Propranolol Properties

PropertyThis compoundPropranolol
Chemical Class Quaternary ammonium compoundSecondary amine, Propanolamine (B44665)
Beta-Receptor Blocking Activity No nih.govYes
Local Anesthetic Properties No nih.govYes
Antiarrhythmic Action Yes nih.govYes

This table is based on the findings of the 1990 study by Foken et al. nih.gov

In terms of methodological advancements, the original paper describes the synthesis and characterization of this compound using techniques standard for that time, including magnetic resonance spectroscopy and mass spectrometry nih.gov. The lack of subsequent research means that more modern synthetic and analytical methods have not been applied to this compound. The original synthetic route remains the only one documented in the scientific literature.

Future Directions and Interdisciplinary Research Opportunities for Pranolium

Exploration of Novel Synthetic Routes for Pranolium and its Derivatives

The synthesis of this compound, as a derivative of propranolol (B1214883), has been documented in chemical literature. taylorandfrancis.comresearchgate.netresearch-solution.comarchive.org Future research can focus on developing more efficient, cost-effective, and environmentally sustainable synthetic methodologies. This could involve exploring alternative starting materials, novel catalytic systems, or continuous flow chemistry techniques to improve yields and reduce reaction times. research-solution.comtheswissbay.ch

Furthermore, the exploration of novel synthetic routes is crucial for the creation of this compound derivatives. By modifying the core structure, researchers can aim to fine-tune its properties, potentially leading to compounds with altered solubility, stability, or selective interactions with specific biological targets or chemical systems. justia.com Stereoselective synthesis of this compound isomers could also be a key area, as different enantiomers may exhibit distinct biological or chemical behaviors. researchgate.net Research into the synthesis of isotopically labeled this compound (e.g., with 14C) has already been conducted for disposition studies, indicating the relevance of synthetic advancements for tracking and understanding its fate in various systems. taylorandfrancis.comresearchgate.net

Potential areas of synthetic exploration include:

Development of greener synthesis protocols reducing hazardous waste.

Enantioselective synthesis to isolate and study individual stereoisomers.

Synthesis of novel quaternary ammonium (B1175870) derivatives with varied substituents.

Incorporation of functional groups for conjugation or further modification.

Advancement of Computational Models for this compound Systems

Computational chemistry and bioinformatics play an increasingly vital role in understanding molecular behavior and predicting properties. researchgate.netresearchgate.net For this compound, advanced computational models can provide valuable insights into its structure-activity relationships, particularly concerning its interaction with proteins or other biomolecules despite lacking significant beta-blocking activity. ontosight.aincats.iotaylorandfrancis.com

Molecular docking and dynamics simulations can be employed to study the binding modes and affinity of this compound to various potential targets, including ion channels or other receptors, which might be responsible for its observed antiarrhythmic effects. ncats.ioresearchgate.netresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed using computational descriptors to correlate structural variations in this compound derivatives with their biological or chemical activities. researchgate.net This can guide the rational design of new compounds with desired properties before extensive synthesis is undertaken. justia.com

Furthermore, computational models can predict physicochemical properties such as solubility, lipophilicity, and pKa, which are crucial for understanding this compound's behavior in different environments and designing experiments. researchgate.net

Key computational research directions include:

Molecular dynamics simulations to study this compound's behavior in various solvent systems and lipid bilayers.

Docking studies to explore interactions with a broader range of cardiac ion channels or other relevant proteins.

Development of QSAR models for predicting non-clinical biological activities of this compound derivatives.

In silico prediction of metabolic pathways and potential transformation products in biological or environmental systems. researchgate.net

Integration of Advanced Omics Technologies for Comprehensive Molecular Understanding

While direct omics studies on this compound were not found in the search results, the application of advanced omics technologies (genomics, transcriptomics, proteomics, metabolomics) offers a powerful approach to comprehensively understand the molecular impact of this compound in non-clinical biological systems. nih.govpsu.edunih.gov

In cell culture models or simple model organisms, multi-omics approaches can reveal how this compound exposure affects gene expression, protein profiles, and metabolic pathways. nih.govnih.gov For instance, transcriptomics could identify genes whose expression is altered, proteomics could pinpoint changes in protein abundance or modification, and metabolomics could reveal shifts in cellular metabolites. nih.gov Integrating these datasets can provide a holistic view of the cellular response to this compound at a systems level. nih.gov

This can help elucidate the molecular mechanisms underlying its observed effects, even in the absence of significant beta-blockade, potentially identifying novel pathways or targets. ncats.io Such studies would be conducted in a non-clinical context, focusing on fundamental biological processes rather than therapeutic outcomes.

Potential omics research applications include:

Transcriptomic analysis to identify gene expression changes induced by this compound in cardiac cell lines.

Proteomic studies to analyze protein targets or pathways affected by this compound exposure.

Metabolomic profiling to understand the metabolic consequences of this compound interaction in biological systems.

Integration of multi-omics data to build comprehensive networks of this compound's molecular effects.

Investigation of this compound in Emerging Chemical and Biological Systems (non-clinical focus)

Beyond its historical context as an antiarrhythmic agent, this compound's unique chemical structure, particularly its quaternary ammonium group and naphthyloxy moiety, makes it an interesting candidate for investigation in emerging chemical and biological systems in a non-clinical context. ontosight.aiontosight.aihodoodo.com

Research could explore this compound's behavior in complex chemical mixtures or its potential as a component in novel materials. nih.govmodularchemicalsystems.com For example, its amphiphilic nature might lend itself to studies in self-assembling systems or at interfaces. Investigation into its interactions with artificial membranes or liposomes could provide insights relevant to drug delivery system design, without focusing on clinical applications. nih.gov

In non-clinical biological systems, research could extend to studying this compound's effects on specific cellular processes in vitro, such as ion transport in non-cardiac cells or its interaction with enzymes beyond adrenergic receptors. ncats.iotaylorandfrancis.com Exploring its behavior in microbial systems or plant cells could reveal novel interactions or potential non-clinical applications. nih.gov

Examples of research in emerging systems include:

Studying this compound's self-assembly properties in solution or at interfaces.

Investigating its interaction with artificial cell membranes or vesicles.

Evaluating its effects on ion transport in non-excitable cell lines.

Exploring its potential as a probe molecule in studies of biological transport mechanisms in vitro.

Q & A

Q. What are the established experimental models for evaluating Pranolium’s anti-endotoxic effects, and how do they ensure methodological rigor?

Answer: Rodent endotoxemia models are widely used to assess this compound’s efficacy, with mortality rates and toxin-binding displacement as key endpoints. For example, studies comparing this compound (0.5 mg/kg) to hydrocortisone in mice showed a 30% mortality reduction at 18 hours, emphasizing the need for controlled variables (e.g., endotoxin dose, timing of administration) . To ensure rigor, employ randomization, blinded outcome assessments, and power calculations to address variability in mortality rates (±8% SD in control groups) .

Q. How should researchers design a controlled study to assess this compound’s efficacy in displacing endotoxin binding?

Answer: Use in vitro erythrocyte membrane assays with labeled endotoxin (e.g., 51Cr-endotoxin at 25 pg/ml) to quantify this compound’s binding inhibition. Include concentration-response curves (0–2.0 mM) and validate findings with in vivo distribution studies (e.g., tissue uptake of labeled endotoxin post-treatment). Control for confounding factors like lidocaine or methylprednisolone, which may exhibit antagonistic or synergistic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s in vitro efficacy and limited in vivo therapeutic outcomes?

Answer: Conduct comparative pharmacokinetic/pharmacodynamic (PK/PD) analyses. For instance, while in vitro studies show this compound reduces endotoxin binding by >50% at 1.0 mM, in vivo mortality rates remain high (80% at 24 hours) . Methodological steps:

  • Perform dose-escalation studies to identify optimal therapeutic windows.
  • Use isotopic tracing (e.g., 51Cr-labeled endotoxin) to correlate tissue distribution with efficacy .
  • Apply sensitivity analysis to isolate confounding variables (e.g., immune modulation by propranolol isomers) .

Q. What statistical methods are appropriate for analyzing dose-dependent contradictions in this compound’s anti-endotoxic activity?

Answer: Employ nonlinear regression models (e.g., log-dose vs. response) to evaluate mortality trends. For example, the lack of mortality reduction at 24 hours despite early efficacy (0% mortality at 12 hours) suggests time-dependent tolerance or compensatory mechanisms . Use survival analysis (Kaplan-Meier curves with log-rank tests) to compare treatment arms and Cox proportional hazards models to adjust for covariates like endotoxin batch variability.

Q. How can researchers integrate multi-omics approaches to elucidate this compound’s mechanism beyond endotoxin displacement?

Answer: Combine transcriptomics (e.g., RNA-seq of immune cells) and metabolomics (e.g., LC-MS plasma profiling) to identify off-target pathways. For instance, this compound’s structural similarity to propranolol may involve β-adrenergic receptor modulation, altering cytokine cascades. Validate hypotheses using knockout rodent models or receptor-binding assays .

Q. What methodologies optimize the administration protocol for this compound in combinatorial therapies?

Answer: Apply factorial design experiments to test interactions with adjuvants (e.g., periodate-detoxified endotoxin). For example, a 2x2 design comparing this compound alone vs. with hydrocortisone could reveal synergistic effects (e.g., 30% vs. 15% mortality at 18 hours) . Use response surface methodology (RSM) to model nonlinear interactions and identify optimal dosing schedules.

Methodological Frameworks

  • For Contradictory Data : Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to standardize research questions. Example: “In endotoxemic mice (P), does this compound (I) compared to (+)-propranolol (C) reduce 24-hour mortality (O) when administered pre-toxin exposure (T)?” .
  • For Meta-Analysis : Systematically review studies using PRISMA guidelines, focusing on heterogeneity metrics (I²) to quantify variability in this compound’s efficacy across experimental conditions .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.